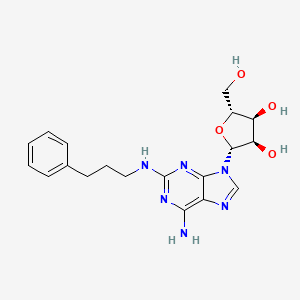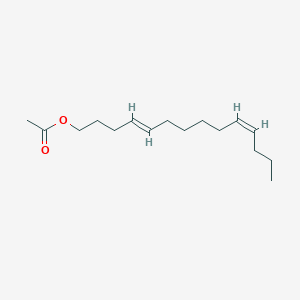
4E,10Z-Tetradecadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4E,10Z-Tetradecadienyl acetate is a chemical compound with the molecular formula C16H28O2. It is a carboxylic ester and is known for its role as a sex pheromone in various lepidopteran pests, such as the apple leaf miner moth, Phyllonorycter ringoniella . This compound is characterized by its two double bonds in the 4E and 10Z positions, which contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4E,10Z-Tetradecadienyl acetate typically involves a multi-step process. One common method starts with 4-pentynol as the starting material. The stereoselective formation of the 4E double bond is achieved through the reduction of an internal alkyne using lithium aluminium hydride (LAH). The 10Z double bond is introduced via a Wittig reaction . Another method involves a highly stereoselective Claisen rearrangement, starting from 5-bromopentan-1-ol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The final product is typically purified using gas chromatography to ensure a high degree of isomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4E,10Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride (LAH) is commonly used for reduction reactions.
Substitution: Reagents like sodium hydroxide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
4E,10Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a sex pheromone in lepidopteran pests, aiding in pest control research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of pheromone-based pest control products
Wirkmechanismus
The mechanism of action of 4E,10Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target organisms. As a sex pheromone, it binds to olfactory receptors in the male moths, triggering a behavioral response that leads them to the female moths. The molecular targets and pathways involved include the olfactory receptor neurons and the associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
4E,10Z-Tetradecadienyl acetate is unique due to its specific double bond configuration and its role as a sex pheromone. Similar compounds include:
(Z,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Prionoxystus robiniaea.
(E,E)-3,5-Tetradecadienyl acetate: Used as a mating attractant for Accosus centerensis.
(Z,E)-4,8-Tetradecadienyl acetate: Used as a mating attractant for Borkhausenia schefferella.
These compounds share similar structures but differ in the positions and configurations of their double bonds, leading to different biological activities.
Eigenschaften
Molekularformel |
C16H28O2 |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(4E,10Z)-tetradeca-4,10-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h5-6,11-12H,3-4,7-10,13-15H2,1-2H3/b6-5-,12-11+ |
InChI-Schlüssel |
YZOOWCSDLNGLOI-OXHHXQHLSA-N |
Isomerische SMILES |
CCC/C=C\CCCC/C=C/CCCOC(=O)C |
Kanonische SMILES |
CCCC=CCCCCC=CCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


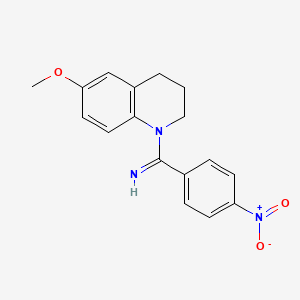

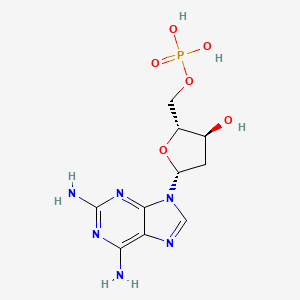
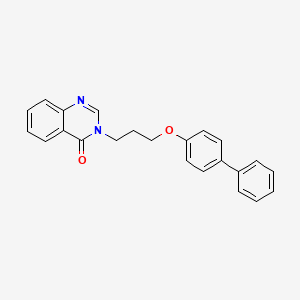

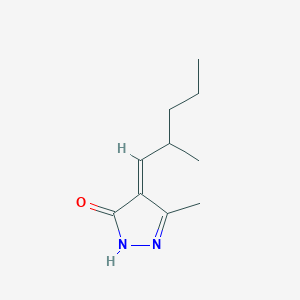
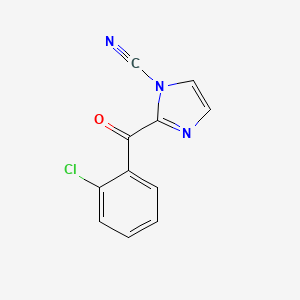
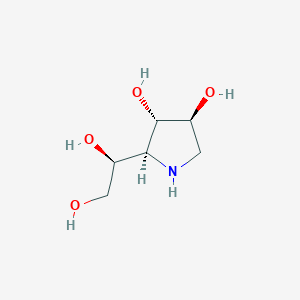
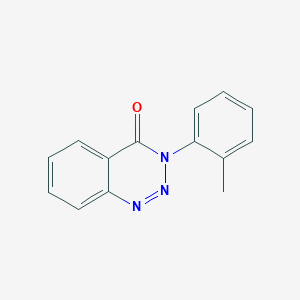

![1'-(4-(Phenylthio)phenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12922197.png)
![1-Methyl-5-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12922200.png)
